N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride
Description
The compound “N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride” is a structurally complex molecule featuring a benzo[d]thiazol-2-yl core substituted with dimethyl groups at positions 4 and 3. The molecule includes a 4-fluorophenylsulfonyl moiety linked to a butanamide chain, which is further modified with a dimethylaminoethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or biochemical studies.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S2.ClH/c1-16-7-12-20-22(17(16)2)25-23(31-20)27(14-13-26(3)4)21(28)6-5-15-32(29,30)19-10-8-18(24)9-11-19;/h7-12H,5-6,13-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXHLVLYZMVIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Groups
The 4-fluorophenylsulfonyl group in the target compound is a key feature shared with compounds synthesized in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles (X = H, Cl, Br) . These compounds exhibit similar sulfonyl-mediated electronic effects, which influence reactivity and tautomeric equilibria. However, the target compound’s benzo[d]thiazole core distinguishes it from the triazole derivatives in , likely altering its hydrogen-bonding capacity and metabolic stability.
Heterocyclic Core Variations
- Benzo[d]thiazole vs. Thiazole/Triazole Derivatives: The target compound’s benzo[d]thiazole ring contrasts with the thiazole derivative N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) from .
- Triazole Tautomerism : highlights tautomerism in 1,2,4-triazole derivatives (e.g., compounds [7–9]), where thione-thiol equilibria influence spectral properties. In contrast, the benzo[d]thiazole core of the target compound is rigid, preventing such tautomeric shifts .
Amide and Sulfonamide Linkages
The butanamide chain in the target compound parallels amide/sulfonamide linkages in pesticides listed in , such as N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican). However, diflufenican’s pyridinecarboxamide structure confers herbicidal activity, whereas the target compound’s dimethylaminoethyl group may enhance membrane permeability for neurological or anticancer applications .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Spectral Data Comparison
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?
- Methodological Answer : Synthesis requires multi-step organic reactions under controlled conditions. Key steps include:
- Use of dimethylformamide (DMF) or dichloromethane (DCM) as solvents to enhance solubility of intermediates.
- Catalysts (e.g., triethylamine) to facilitate sulfonylation or amidation reactions.
- Temperature optimization (e.g., reflux at 80–100°C) to accelerate reaction rates while avoiding decomposition .
- Monitoring via TLC and HPLC to track reaction progress and confirm intermediate formation .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use - and -NMR to confirm substituent positions (e.g., dimethylaminoethyl and fluorophenyl groups). For example, aromatic protons in the 4,5-dimethylbenzo[d]thiazole moiety resonate at δ 7.2–7.5 ppm .
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to verify purity ≥95% .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] at m/z ~600) .
Q. What stability profiles should be assessed during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varying conditions:
- Temperature : Store at –20°C in desiccators to prevent hydrolysis of the sulfonyl group.
- Light Sensitivity : Protect from UV light to avoid degradation of the thiazole ring .
- pH Stability : Test solubility and stability in buffered solutions (pH 4–8) for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer : Use molecular docking and QSAR studies:
- Docking Software (e.g., AutoDock Vina) : Model interactions with enzymes like carbonic anhydrase or kinases, leveraging the sulfonamide group’s affinity for zinc ions in active sites .
- QSAR Parameters : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with inhibitory activity using Hammett constants or logP values .
Q. What experimental designs are recommended for analyzing contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC values (e.g., in kinase inhibition assays).
- Control Redundancy : Include positive controls (e.g., staurosporine for kinase assays) and solvent controls to isolate compound-specific effects .
- Statistical Models : Apply ANOVA or nonlinear regression to address variability in cell-based assays (e.g., ±15% error margins) .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
- Methodological Answer : Systematically modify functional groups and assess impacts:
- Thiazole Core : Replace 4,5-dimethyl groups with halogens (e.g., Cl, F) to enhance membrane permeability .
- Sulfonyl Group : Compare benzenesulfonyl vs. fluorophenylsulfonyl moieties for target selectivity .
- Dimethylaminoethyl Side Chain : Substitute with pyrrolidine or piperazine to modulate pharmacokinetics .
Q. What in vitro assays are most suitable for preliminary neuropharmacological profiling?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors.
- Enzyme Inhibition : Measure acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition at 1–100 μM concentrations .
- Cytotoxicity : Use SH-SY5Y neuronal cells with MTT assays to establish safety margins (IC >50 μM preferred) .
Methodological Notes for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
